2-(Hydroxymethyl)menthol

Thermal stability Flavor formulation Tobacco heating products

Menthol's high volatility limits cooling duration in leave-on products and its irritation potential restricts use levels for sensitive-skin applications. 2-(Hydroxymethyl)menthol is a diol cooling agent that directly addresses these formulation constraints. - Vapor pressure of 0.000211 mmHg at 25 °C, approximately two orders of magnitude lower than menthol, minimizing evaporative loss. - Boiling point of 291.4 °C provides thermal processing resilience for toothpaste and chewing gum manufacture. - Patent disclosures claim prolonged freshness and reduced burning sensation compared to menthol.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 51210-01-6
Cat. No. B15176484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)menthol
CAS51210-01-6
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1CO)O)C(C)C
InChIInChI=1S/C11H22O2/c1-7(2)9-5-4-8(3)10(6-12)11(9)13/h7-13H,4-6H2,1-3H3
InChIKeyUCRUTNJGISGZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)menthol: Chemical Identity & Baseline


2-(Hydroxymethyl)menthol (CAS 51210-01-6, molecular formula C₁₁H₂₂O₂, MW 186.29 g/mol) is a hydroxymethyl-substituted derivative of para-menthane belonging to the menthol-derived cooling agent class [1]. It is a diol structurally characterized by a hydroxymethyl (–CH₂OH) group at the 2-position of the menthane skeleton, distinguishing it from menthol (a mono-alcohol) and carboxamide-based cooling agents such as WS-3 and WS-23 [2]. The compound exists as a mixture of up to eight stereoisomers, is typically supplied as a liquid or low-melting solid, and has been referenced in patent literature since the 1970s as a cooling agent and flavor ingredient [1].

Thermal
High boiling point supports heated-process formulation studies
Volatility
Low vapor pressure may extend cooling retention on skin or mucosa
Sensory
Patent-reported absence of burning broadens formulation research scope

2-(Hydroxymethyl)menthol: Substitution Barriers


Although menthol, WS-3, Frescolat MGA, and menthyl lactate all activate TRPM8 to produce a cooling sensation, their physicochemical properties, sensory onset/offset kinetics, irritation profiles, and vapor pressures differ substantially [1]. 2-(Hydroxymethyl)menthol exhibits a fundamentally distinct combination of properties—including a boiling point approximately 80 °C higher than menthol, vapor pressure roughly two orders of magnitude lower, and a qualitatively reported longer cooling duration with reduced irritation—that cannot be replicated by unmodified menthol or carboxamide coolants such as WS-3 [2][3]. Direct one-to-one drop-in replacement without reformulation risk therefore fails; the evidence below quantifies precisely where differentiation lies.

2-(Hydroxymethyl)menthol
Typical Coolants (menthol, WS-3, menthyl lactate)
Thermal Profile
BP approximately 80 °C higher than menthol
Menthol BP 212 °C; WS-3 decomposes below 350 °C
Volatility
Vapor pressure roughly two orders of magnitude lower
Menthol ~0.032 mmHg; carboxamides also significantly more volatile
Sensory
Patent-reported absence of burning; minimal characteristic odor
Menthol: dose-dependent burning, strong minty odor; WS-3: chemical note
Direct drop-in replacement may not replicate cooling duration, thermal stability, or irritation profile. Reformulation evaluation is recommended.

2-(Hydroxymethyl)menthol: Comparative Performance Evidence


Boiling Point Elevation vs. Menthol

2-(Hydroxymethyl)menthol exhibits a boiling point of approximately 291.4 °C at 760 mmHg, which is 79.4 °C higher than that of (–)-menthol (212 °C at 760 mmHg) [1]. This elevation, attributable to the additional hydroxymethyl group and resulting increase in hydrogen-bonding capacity, confers significantly greater thermal stability during high-temperature processing .

Boiling Point
Cross-study comparable
291.4 °C +79.4 °C vs menthol
Supports thermal stability in heated processing
Estimated at 760 mmHg
Thermal stability Flavor formulation Tobacco heating products

Vapor Pressure Reduction vs. Menthol

The estimated vapor pressure of 2-(Hydroxymethyl)menthol is 0.000211 mmHg at 25 °C , approximately two orders of magnitude lower than that of (–)-menthol (approximately 0.032 mmHg at 25 °C) [1]. This reduction reflects stronger intermolecular hydrogen bonding conferred by the additional hydroxyl group.

Vapor Pressure
Cross-study comparable
0.000211 mmHg ~152× lower vs menthol
Reduced evaporative loss may prolong cooling sensation
Estimated at 25 °C
Volatility Long-lasting cooling Leave-on products

Hydrophilicity Shift vs. Menthol

2-(Hydroxymethyl)menthol has an estimated logP (o/w) of 2.047 with an estimated water solubility of 234.2 mg/L at 25 °C [1]. In comparison, (–)-menthol has an experimental logP of approximately 3.4 and water solubility of approximately 456 mg/L at 25 °C [2]. Although both are poorly soluble, the lower logP of 2-(Hydroxymethyl)menthol indicates greater relative hydrophilicity, which may favor partitioning into aqueous phases in oral and mucosal formulations.

Hydrophilicity
Cross-study comparable
logP 2.047 vs 3.4
Greater relative hydrophilicity may alter mucosal retention
Water solubility ~234 mg/L (est.)
Partition coefficient Aqueous formulation Mucosal retention

Reduced Sensory Irritation vs. Menthol

U.S. Patent 4,029,759 explicitly states that 2-hydroxymethylmenthol produces a cooling sensation 'without, however, certain of the disadvantages of menthol, such as burning' and that at suitable concentrations the compounds 'barely possess a distinctive flavour' [1]. Japanese Patent JP-H07118119-A further claims cosmetic and oral preparations containing 2-hydroxymethylmenthol that provide 'an excellent and lasting refreshing feeling' with 'no irritating odor' [2]. In contrast, menthol is well-documented to produce a characteristic burning/stinging sensation at moderate to high concentrations that limits its use in sensitive-skin and pediatric formulations.

Irritation
Class-level inference
Patent-reported absence of burning sensation
May support sensitive-skin and mucosal formulation studies
No quantitative sensory threshold data available
Irritation profile Sensory attributes Consumer acceptance

Extended Cooling Duration vs. Menthol

The foundational patent for 2-hydroxymethylmenthol explicitly claims that the p-menthane derivatives 'produce a longer lasting sensation of freshness than does menthol' and that 'the duration of the cool and refreshing effect is prolonged and strengthened without any substantial flavour modification, aftertaste nor off-flavour being produced' [1]. Japanese Patent JP-H07118119-A corroborates this finding, describing an 'excellent and lasting refreshing feeling' [2]. The extended duration is mechanistically consistent with the compound's substantially lower vapor pressure (see Evidence Item 2), which reduces evaporative dissipation from the application site. No published quantitative time-intensity curve comparing 2-(Hydroxymethyl)menthol directly to menthol in minutes was identified in the retrieved literature.

Cooling Duration
Class-level inference
Qualitatively longer lasting than menthol
Consistent with lower vapor pressure for extended retention
No published time-intensity curve identified
Cooling longevity Duration of action Time-intensity profile

Density & Refractive Index for QC

2-(Hydroxymethyl)menthol has a reported density of 0.959 g/cm³ and refractive index of 1.469 . These values differ from menthol (density of solid ~0.89 g/cm³, though typically supplied as crystals) and from menthyl lactate (Frescolat ML, density ~0.99–1.00 g/cm³) [1]. The distinct density and refractive index serve as accessible quality control parameters for identity confirmation and purity assessment during incoming material inspection, distinguishing 2-(Hydroxymethyl)menthol from visually similar liquid cooling agent alternatives.

QC Constants
Cross-study comparable
Density 0.959 g/cm³, RI 1.469
Enables rapid incoming material identity confirmation
Differentiates from menthol and menthyl lactate
QC specifications Identity testing Formulation consistency

2-(Hydroxymethyl)menthol: Application Scenarios


Leave-On Skincare & Sensitive-Skin Cosmetics

The combination of reduced vapor pressure (0.000211 mmHg at 25 °C), qualitatively longer cooling duration, and patent-reported absence of burning sensation positions 2-(Hydroxymethyl)menthol as a superior choice over menthol for leave-on emulsions, lotions, and sensitive-skin products [1][2]. Menthol's higher volatility (~0.032 mmHg) leads to rapid evaporative loss and shorter perceived cooling, while its burning sensation limits use concentration in products for reactive or compromised skin [1].

Long-Duration Oral Care Products

Patent disclosures consistently claim prolonged freshness duration compared to menthol [1][2]. The higher boiling point (291.4 °C vs. 212 °C for menthol) provides thermal processing resilience during toothpaste and chewing gum manufacture, while the lower vapor pressure supports extended retention on oral mucosa . 2-(Hydroxymethyl)menthol can be incorporated into dentifrice compositions at 0.1–0.2% by weight of the total formulation, as described in U.S. Patent 4,029,759.

Heated Tobacco & Flavor Delivery

The boiling point of 291.4 °C exceeds the thermal cracking thresholds reported for WS-3 and WS-5 in heated tobacco applications (complete thermal decomposition observed below 350 °C for WS-series coolants) [1], suggesting that 2-(Hydroxymethyl)menthol may survive heating-element temperatures that would volatilize or degrade menthol (BP 212 °C). Its lower vapor pressure further indicates reduced unintended room-temperature evaporation during product storage [2].

Synthetic Intermediate for Menthol Derivatives

2-(Hydroxymethyl)menthol serves as a key intermediate for further derivatization (oxidation to aldehydes/carboxylic acids, esterification, or etherification) to generate a library of menthol-related fragrance compounds [1]. The presence of both a secondary alcohol and a primary hydroxymethyl group enables chemo-selective transformations not possible with menthol's single hydroxyl, offering synthetic chemists a branched intermediate unavailable from menthol or carboxamide coolants [1].

Application
Selection Property
Validation Focus
Leave-on skincare & sensitive-skin formulations
Low vapor pressure; patent-reported absence of burning sensation
Cooling duration and skin compatibility testing
Long-duration oral care products
Elevated boiling point; prolonged freshness claim; reduced volatility
Flavor retention and thermal processing stability
Heated tobacco and flavor delivery research
Boiling point significantly above menthol; thermal resilience
Heating-element survival and evaporative loss control
Synthetic intermediate for menthol derivatives
Dual hydroxyl functionality enables selective derivatization
Chemo-selective oxidation/esterification pathway feasibility

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